3,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Overview
Description
3,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with dichloro groups at the 3 and 4 positions, and a nitrofuran moiety linked through a methyleneamino bridge. Its distinct structure makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-nitrofuran-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as aniline, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the dichloro groups.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, ultimately resulting in cell death. The compound may also inhibit key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide
- 3,4-dichloro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
Uniqueness
3,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
3,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O4/c13-9-3-1-7(5-10(9)14)12(18)16-15-6-8-2-4-11(21-8)17(19)20/h1-6H,(H,16,18)/b15-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBCHEMELRUXJL-GIDUJCDVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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